molecular formula C22H32N2O5 B4030257 Azepan-1-yl-[1-[(2-methylphenyl)methyl]piperidin-3-yl]methanone;oxalic acid

Azepan-1-yl-[1-[(2-methylphenyl)methyl]piperidin-3-yl]methanone;oxalic acid

Cat. No.: B4030257
M. Wt: 404.5 g/mol
InChI Key: FLGWDDXJHIBBCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azepan-1-yl-[1-[(2-methylphenyl)methyl]piperidin-3-yl]methanone;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an azepane ring, a piperidine ring, and an oxalic acid moiety, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azepan-1-yl-[1-[(2-methylphenyl)methyl]piperidin-3-yl]methanone;oxalic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of a suitable linear precursor under acidic or basic conditions.

    Introduction of the Piperidine Ring: The piperidine ring is often introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with an electrophilic intermediate.

    Attachment of the 2-Methylphenyl Group: The 2-methylphenyl group can be attached through a Friedel-Crafts alkylation reaction, using a suitable alkylating agent and a Lewis acid catalyst.

    Formation of the Methanone Group: The methanone group is typically introduced through an oxidation reaction, using an oxidizing agent such as potassium permanganate or chromium trioxide.

    Addition of Oxalic Acid: The final step involves the reaction of the intermediate compound with oxalic acid, forming the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Azepan-1-yl-[1-[(2-methylphenyl)methyl]piperidin-3-yl]methanone;oxalic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

    Hydrolysis: The compound can undergo hydrolysis to break down into smaller fragments.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Azepan-1-yl-[1-[(2-methylphenyl)methyl]piperidin-3-yl]methanone;oxalic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including neurological disorders and cancer.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of Azepan-1-yl-[1-[(2-methylphenyl)methyl]piperidin-3-yl]methanone;oxalic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression or activate receptors that trigger therapeutic responses.

Comparison with Similar Compounds

Similar Compounds

  • Azepan-1-yl(4-tert-butylphenyl)methanone
  • 2-(Azepan-1-yl)ethyl methacrylate
  • 2-(Azepan-1-yl)ethyl 2-methylprop-2-enoate

Uniqueness

Azepan-1-yl-[1-[(2-methylphenyl)methyl]piperidin-3-yl]methanone;oxalic acid is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential applications in various fields. Compared to similar compounds, it may exhibit different biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

azepan-1-yl-[1-[(2-methylphenyl)methyl]piperidin-3-yl]methanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O.C2H2O4/c1-17-9-4-5-10-18(17)15-21-12-8-11-19(16-21)20(23)22-13-6-2-3-7-14-22;3-1(4)2(5)6/h4-5,9-10,19H,2-3,6-8,11-16H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLGWDDXJHIBBCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCCC(C2)C(=O)N3CCCCCC3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Azepan-1-yl-[1-[(2-methylphenyl)methyl]piperidin-3-yl]methanone;oxalic acid
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Azepan-1-yl-[1-[(2-methylphenyl)methyl]piperidin-3-yl]methanone;oxalic acid
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Azepan-1-yl-[1-[(2-methylphenyl)methyl]piperidin-3-yl]methanone;oxalic acid
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Azepan-1-yl-[1-[(2-methylphenyl)methyl]piperidin-3-yl]methanone;oxalic acid
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Azepan-1-yl-[1-[(2-methylphenyl)methyl]piperidin-3-yl]methanone;oxalic acid
Reactant of Route 6
Azepan-1-yl-[1-[(2-methylphenyl)methyl]piperidin-3-yl]methanone;oxalic acid

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